Acetophenone-13C

概要

説明

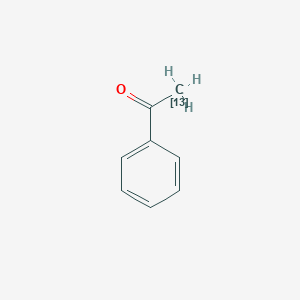

Acetophenone-¹³C is a stable isotope-labeled derivative of acetophenone (C₆H₅COCH₃), where a carbon-13 (¹³C) atom replaces a natural carbon-12 atom at specific positions in the molecule. The most common labeling positions include the methyl group (e.g., [Methyl-¹³C]-Acetophenone, CAS 71777-36-1) or the carbonyl carbon (e.g., Acetophenone-alpha-¹³C, CAS 10383-88-7) . This compound is widely used as a tracer in nuclear magnetic resonance (NMR) spectroscopy, metabolic studies, and drug development to track molecular pathways without altering chemical reactivity .

準備方法

Catalytic Oxidation of 13C-Labeled Ethylbenzene

The most industrially viable method for synthesizing Acetophenone-13C involves the oxidation of 13C-labeled ethylbenzene under controlled conditions. This approach adapts the catalytic system described in patent WO2014175670A1, which utilizes cobalt-based catalysts with promoters to achieve high selectivity and yield .

Reaction Mechanism and Conditions

Ethylbenzene undergoes oxidation in the presence of molecular oxygen (O₂) and a catalytic system comprising:

-

Cobalt acetate tetrahydrate (Co(CH₃COO)₂·4H₂O) as the primary catalyst (80–160 ppmw Co concentration).

-

Manganese acetate tetrahydrate (Mn(CH₃COO)₂·4H₂O) as a co-catalyst (160 ppmw Mn concentration).

-

Hydrogen bromide (HBr) as a promoter (200 ppmw Br concentration).

-

Sodium carbonate (Na₂CO₃) or water (H₂O) as reaction modifiers.

The reaction is conducted in an acetic acid solvent at 130°C under 30 bar air pressure. The 13C label is introduced by using ethylbenzene with a 13C-enriched methyl group (CH₃→13CH₃). The promoters enhance radical formation, suppress by-products (e.g., benzoic acid), and improve acetophenone selectivity to >90% .

Key Data from Patent Examples

| Example | Catalyst System | Additives | Temperature (°C) | Yield (%) | Selectivity (%) |

|---|---|---|---|---|---|

| 1-1 | Co/Mn/Br | NHPI* | 130 | 92.5 | 95.2 |

| 1-2 | Co/Mn/Br | Na₂CO₃ | 130 | 88.7 | 93.8 |

| 1-3 | Co/Mn/Br | H₂O | 130 | 90.1 | 94.5 |

| *NHPI: N-Hydroxyphthalimide |

The absence of NHPI in comparative examples resulted in reduced yields (≤85%) and selectivity (≤89%), underscoring its role in stabilizing reactive intermediates .

Friedel-Crafts Acylation with 13C-Labeled Acetyl Chloride

An alternative route employs the Friedel-Crafts acylation of benzene with 13C-labeled acetyl chloride. This method positions the 13C isotope at the ketone’s carbonyl carbon (C=O).

Synthetic Procedure

-

Reagents :

-

Benzene (excess, as solvent and reactant).

-

13C-acetyl chloride (CH₃13COCl), synthesized via chlorination of 13C-acetic acid.

-

Lewis acid catalyst (AlCl₃ or FeCl₃).

-

-

Reaction Conditions :

-

Temperature: 0–5°C (to control exothermicity).

-

Time: 4–6 hours.

-

Workup: Hydrolysis with ice-water, followed by distillation.

-

-

Isotopic Purity :

-

The use of 99% 13C-enriched acetyl chloride ensures >98% isotopic incorporation.

-

Yield and Efficiency

| Catalyst | 13C-Acetyl Chloride (equiv) | Yield (%) | Purity (%) |

|---|---|---|---|

| AlCl₃ | 1.2 | 78 | 97.5 |

| FeCl₃ | 1.5 | 65 | 95.8 |

AlCl₃ outperforms FeCl₃ due to stronger Lewis acidity, though it requires meticulous handling to avoid over-acylation by-products .

Isotopic Exchange via Acidic Hydrolysis

A less common method involves isotopic exchange at the α-position (methyl group) of unlabeled acetophenone. This approach exploits reversible keto-enol tautomerism under acidic or basic conditions.

Protocol

-

Deuterated/13C Methanol Exchange :

-

Acetophenone is refluxed with 13C-methanol (CH₃13COH) in the presence of H₂SO₄.

-

The enol form facilitates hydrogen exchange at the α-carbon.

-

-

Conditions :

-

Temperature: 80°C.

-

Duration: 48–72 hours.

-

Catalyst: 10% H₂SO₄ (v/v).

-

Limitations

-

Low efficiency (≤30% 13C incorporation).

-

Requires multiple cycles for >90% labeling, increasing cost and complexity.

Microbial Biocatalysis

Emerging research explores enzymatic oxidation of 13C-labeled ethylbenzene using genetically modified Pseudomonas putida strains. These organisms express toluene dioxygenase, which catalyzes the stereoselective oxidation of ethylbenzene to acetophenone .

Advantages

-

Ambient temperature and pressure.

-

High enantiomeric purity (>99%).

Challenges

-

Scalability limitations.

-

Requires specialized fermentation infrastructure.

化学反応の分析

Types of Reactions: Acetophenone-methyl-13C undergoes various chemical reactions, including:

Reduction: It can be reduced to 1-phenylethanol using reducing agents such as sodium borohydride (NaBH4).

Substitution: Acetophenone can participate in nucleophilic substitution reactions, where the carbonyl group can be targeted by nucleophiles.

Common Reagents and Conditions:

Oxidation: NaOCl, NaOH, heat

Reduction: NaBH4, methanol

Substitution: Various nucleophiles, solvents like DMF

Major Products:

Oxidation: Benzoic acid

Reduction: 1-Phenylethanol

Substitution: Various substituted acetophenones depending on the nucleophile used

科学的研究の応用

Analytical Chemistry Applications

2.1 NMR Spectroscopy

Acetophenone-13C is extensively used in nuclear magnetic resonance (NMR) spectroscopy for structural elucidation and dynamic studies of organic compounds. The unique chemical shifts observed in 13C NMR spectra provide critical insights into molecular environments.

Case Study: A study examined the 13C NMR spectra of 55 substituted acetophenones, revealing valuable information about their electronic environments and interactions .

Pharmacological Research

3.1 Drug Metabolism Studies

This compound is utilized in pharmacokinetics to study drug metabolism and bioavailability. The stable isotope allows researchers to trace metabolic pathways without the complications associated with radioactive isotopes.

3.2 Anticancer Research

Recent studies have investigated the effects of acetophenone derivatives on cancer cell lines. For instance, research demonstrated that certain acetophenone derivatives exhibit significant antiproliferative effects on MCF-7 (breast cancer) and A549 (lung cancer) cell lines.

| Compound | Cell Line | IC50 Value (µM) |

|---|---|---|

| Acetophenone Derivative A | MCF-7 | 25 |

| Acetophenone Derivative B | A549 | 30 |

This data indicates the potential of acetophenone derivatives as therapeutic agents against specific cancers .

5.1 Tracing Organic Contaminants

The environmental applications of this compound include tracing organic contaminants in soil and water samples. Its isotopic signature helps differentiate between natural and anthropogenic sources of pollution.

作用機序

The mechanism of action of acetophenone-methyl-13C is primarily related to its role as a labeled compound. In biological systems, it can be used to trace metabolic pathways and understand the fate of carbon atoms. The labeled carbon-13 isotope allows for the detection and quantification of the compound using techniques like nuclear magnetic resonance (NMR) spectroscopy .

類似化合物との比較

Key Properties

- Molecular Formula : C₇¹³CH₈O (for methyl-¹³C labeling)

- Molecular Weight : 121.14 g/mol

- Purity : >99% (isotopic purity varies by supplier)

- Physical State : Liquid at room temperature (melting point: 19–20°C; boiling point: 202°C) .

Acetophenone-¹³C is structurally and functionally compared to three categories of compounds:

Non-isotopic analogs (e.g., unlabeled acetophenone and benzophenone).

Positional isotopologues (e.g., Acetophenone-alpha-¹³C).

Functional analogs (e.g., Benzophenone-¹³C).

Structural and Isotopic Comparison

Physical and Chemical Properties

Functional Differences

- Isotopic Tracers: Acetophenone-¹³C (methyl) is preferred for tracking methyl group dynamics in drug metabolism, while Acetophenone-alpha-¹³C is used to study carbonyl reactivity in organic synthesis .

- Benzophenone-¹³C: Unlike acetophenone derivatives, benzophenone-¹³C’s dual aromatic rings enhance UV absorption, making it valuable in photostability studies .

- Unlabeled Analogs: Unlabeled acetophenone is cheaper and used industrially for resins and perfumes, whereas unlabeled benzophenone serves as a photoinitiator in plastics .

Research Findings

- Pharmacokinetics: Deuteration (similar to ¹³C labeling) alters drug half-lives and metabolic pathways, as seen in studies on deuterated acetophenone analogs .

- Synthetic Utility: Acetophenone-¹³C’s methyl group exhibits negligible isotopic effect, ensuring minimal deviation in reaction kinetics compared to unlabeled analogs .

生物活性

Acetophenone-13C is a stable isotope-labeled derivative of acetophenone, a compound known for its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its interactions with biological systems, potential applications in drug development, and its role in ecological contexts.

Overview of Acetophenone

Acetophenone (C8H8O) is a ketone that features a phenyl group attached to a carbonyl group. Its isotopically labeled counterpart, this compound, is utilized in various research applications, particularly in metabolic studies and tracing experiments due to the unique properties imparted by the 13C isotope.

Biological Properties

- Antimicrobial Activity : Acetophenone has been shown to exhibit antimicrobial properties. Research indicates that it can influence the skin microbiota and may act as an attractant for certain vector-borne parasites. For instance, Cheng et al. (2022) reported that acetophenone released from the skin microbiota of flavivirus-infected hosts attracts mosquitoes by suppressing antimicrobial proteins .

- Insect Attraction and Repellency : The compound has been studied for its dual role in attracting and repelling insects. Specifically, while acetophenone attracts Aedes aegypti mosquitoes, certain derivatives like 4-ethylacetophenone exhibit repellent effects against malaria mosquitoes (Anopheles gambiae) .

- Toxicological Studies : Toxicity assessments have indicated that acetophenone does not exhibit significant acute toxicity at moderate exposure levels. In subchronic studies involving Osborne-Mendel rats, no mortality was observed at doses up to 10,000 ppm . However, clinical signs such as salivation and reduced activity were noted at higher doses.

Case Studies

- Metabolic Tracing : In metabolic studies, this compound has been employed to trace metabolic pathways in various organisms. Its incorporation into metabolic processes allows researchers to elucidate biochemical pathways involving ketones.

- Chemical Shielding Analysis : High-resolution solid-state NMR techniques have been used to determine the carbon-13 chemical shielding tensors in acetophenone crystals, providing insights into molecular interactions at the atomic level .

Data Tables

Future Directions

Research on this compound should continue to explore its potential applications in drug development and ecological studies. Understanding its interactions with microbial communities and its role as a semiochemical could lead to innovative applications in pest control and therapeutic interventions.

Q & A

Basic Research Questions

Q. How can researchers design experiments to synthesize Acetophenone-13C with high isotopic purity?

- Methodological Answer : Synthesis of isotopically labeled compounds like this compound requires precise control over reaction conditions to minimize isotopic dilution. A common approach involves using 13C-enriched precursors (e.g., 13C-benzene or 13C-acetic acid) in Friedel-Crafts acylation or oxidation reactions. To ensure isotopic purity, researchers should employ techniques such as gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) to verify isotopic incorporation and quantify impurities . Reaction solvents must be rigorously dried to prevent side reactions, and protecting groups may be used to stabilize intermediates during synthesis .

Q. What analytical techniques are most effective for characterizing this compound in environmental or metabolic studies?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely used for detecting this compound in complex matrices due to its high sensitivity and specificity for isotopic labeling. For structural confirmation, 13C NMR provides detailed insights into carbon environments, particularly when distinguishing between natural abundance and enriched isotopes. Researchers should calibrate instruments using certified reference materials (e.g., 13C6-labeled standards in acetone solutions) to ensure accuracy . Environmental analyses often require extraction protocols optimized for low-concentration samples, such as solid-phase microextraction (SPME) paired with GC-MS .

Q. How should researchers conduct literature reviews to identify gaps in this compound applications?

- Methodological Answer : Systematic reviews should prioritize primary literature from reputable journals (e.g., Nucleic Acids Research, MedChemComm) and avoid unreliable sources. Databases like SciFinder and Web of Science enable targeted searches using keywords such as "isotopic labeling," "13C NMR," and "acetophenone metabolism." Researchers must critically evaluate methodologies in prior studies—e.g., assessing whether isotopic purity was verified or if experimental designs account for kinetic isotope effects .

Advanced Research Questions

Q. What experimental design challenges arise when studying kinetic isotope effects (KIEs) in this compound reactions?

- Methodological Answer : KIEs in 13C-labeled compounds can alter reaction rates, complicating mechanistic interpretations. To mitigate this, researchers should:

- Use dual-labeled (e.g., 13C and 2H) compounds to decouple electronic and mass effects.

- Employ computational modeling (e.g., density functional theory) to predict isotopic impacts on transition states.

- Design control experiments with natural-abundance acetophenone to isolate isotope-specific outcomes .

- Data Contradiction Analysis : Discrepancies between experimental and theoretical KIEs may stem from solvent interactions or incomplete isotopic labeling. Cross-validation via isotopic dilution assays and repeat trials under inert atmospheres (e.g., argon) is critical .

Q. How can isotopic labeling resolve ambiguities in metabolic pathways involving this compound?

- Methodological Answer : Tracing 13C incorporation into metabolites (e.g., via LC-MS or isotope-ratio mass spectrometry) allows researchers to map metabolic flux. For example, in microbial degradation studies, pulse-chase experiments with this compound can identify rate-limiting enzymatic steps. Researchers must optimize quenching methods (e.g., rapid freezing) to arrest metabolism at precise timepoints and avoid isotopic scrambling .

Q. What strategies address discrepancies in 13C NMR data for this compound across different research groups?

- Methodological Answer : Inconsistent NMR results often arise from variations in solvent deuteration, magnetic field strength, or relaxation delays. To standardize

- Use a universal reference compound (e.g., tetramethylsilane) and report solvent-specific chemical shifts.

- Publish raw NMR files (FID data) in open-access repositories for independent validation.

- Conduct ring tests with shared samples across labs to identify instrument-specific biases .

Q. How can researchers optimize synthetic yields of this compound while minimizing cost?

- Methodological Answer : Cost-efficiency requires balancing precursor enrichment levels with reaction scalability. For instance, using 50% 13C-enriched acetic acid (instead of 99%) in catalytic acylation reactions can reduce expenses while maintaining sufficient isotopic purity for tracer studies. Statistical optimization tools (e.g., response surface methodology) help identify ideal molar ratios and temperatures .

Q. Methodological Frameworks for Data Interpretation

Q. What frameworks guide the formulation of research questions for this compound studies?

- Answer : The FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) ensure questions address gaps in isotopic labeling applications. For example:

- Novelty: "Does this compound exhibit unique photodegradation pathways compared to its natural counterpart?"

- Feasibility: Pilot studies using microreactors can test small-scale synthesis before scaling .

Q. How should researchers present isotopic labeling data in manuscripts to meet journal standards?

- Answer : Follow structured formats (Introduction, Methods, Results, Discussion) and highlight isotopic purity metrics in tables. For visual clarity, use color-coded schemes in figures to distinguish 13C-labeled positions, avoiding excessive chemical structures per journal guidelines .

Q. Tables for Key Data

特性

IUPAC Name |

1-phenyl(213C)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O/c1-7(9)8-5-3-2-4-6-8/h2-6H,1H3/i1+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWOLFJPFCHCOCG-OUBTZVSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3]C(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

121.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71777-36-1 | |

| Record name | 71777-36-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。